![molecular formula C17H24N2O2 B5169806 N-(4-butylphenyl)-N'-cyclopentylethanediamide](/img/structure/B5169806.png)
N-(4-butylphenyl)-N'-cyclopentylethanediamide
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Overview
Description
N-(4-butylphenyl)-N'-cyclopentylethanediamide, commonly known as Bupivacaine, is a local anesthetic drug that is widely used in clinical and research settings. It belongs to the amide class of local anesthetics and is structurally similar to lidocaine. Bupivacaine is known for its long-lasting effects and is commonly used for surgical procedures, pain management, and regional anesthesia.
Mechanism of Action
Bupivacaine works by blocking the sodium channels in nerve fibers, which prevents the transmission of nerve impulses. This results in a loss of sensation in the area where the drug is administered. Bupivacaine has a longer duration of action compared to other local anesthetics, which makes it a popular choice for surgical procedures and pain management.
Biochemical and Physiological Effects:
Bupivacaine can cause a number of physiological effects, including hypotension, bradycardia, and respiratory depression. These effects are dose-dependent and can be minimized by careful dosing and monitoring. Bupivacaine can also cause local tissue toxicity if administered in high doses or if injected into a blood vessel.
Advantages and Limitations for Lab Experiments
Bupivacaine has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a reliable tool for studying nerve function and pain pathways. Bupivacaine also has a long duration of action, which allows for prolonged experiments. However, Bupivacaine can be toxic at high doses, which limits its use in some experiments.
Future Directions
There are several future directions for research on Bupivacaine. One area of interest is the development of new formulations that can increase the duration of action while minimizing toxicity. Another area of interest is the use of Bupivacaine in combination with other drugs for pain management and regional anesthesia. Finally, there is a need for further research on the long-term effects of Bupivacaine use, particularly in chronic pain management.
Synthesis Methods
Bupivacaine is synthesized through a multi-step process that involves the reaction of 4-butylphenyl magnesium bromide with cyclopentanone to form the intermediate product, N-(4-butylphenyl)cyclopentanecarboxamide. This intermediate product is then reacted with ethylenediamine to form the final product, N-(4-butylphenyl)-N'-cyclopentylethanediamide.
Scientific Research Applications
Bupivacaine has been extensively studied for its use in pain management and regional anesthesia. It is commonly used in epidural and spinal anesthesia for surgical procedures, as well as for postoperative pain management. Bupivacaine has also been studied for its use in nerve blocks for chronic pain management.
properties
IUPAC Name |
N'-(4-butylphenyl)-N-cyclopentyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-3-6-13-9-11-15(12-10-13)19-17(21)16(20)18-14-7-4-5-8-14/h9-12,14H,2-8H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLKPUHONDYESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.